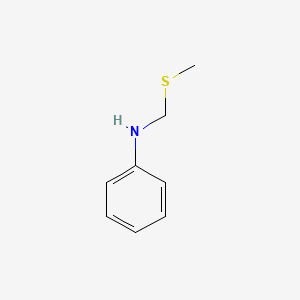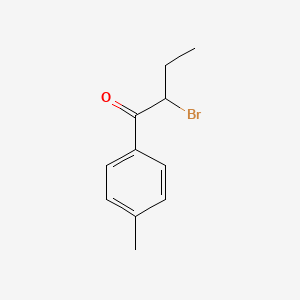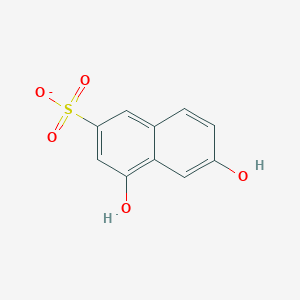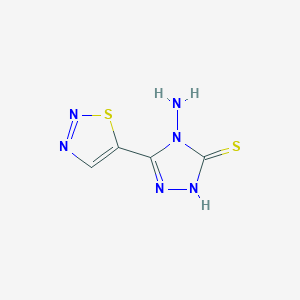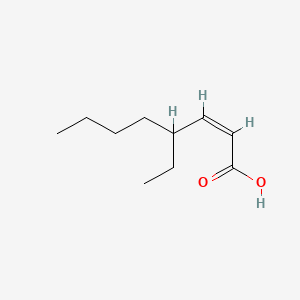
2-Octenoic acid, 4-ethyl-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octenoic acid, 4-ethyl-, (2Z)- is an organic compound with the molecular formula C10H18O2. It is a type of unsaturated fatty acid with a double bond in the (2Z)-configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octenoic acid, 4-ethyl-, (2Z)- can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of 4-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to accelerate the process. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2-Octenoic acid, 4-ethyl-, (2Z)- often involves large-scale esterification processes. These processes are optimized for efficiency and yield, using continuous reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Octenoic acid, 4-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Octenoic acid, 4-ethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic properties and its use in drug development.
Industry: It is utilized in the production of resins, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Octenoic acid, 4-ethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act on enzymes involved in fatty acid metabolism, influencing various cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Octenoic acid, ethyl ester, (Z)-: This compound has a similar structure but differs in the position of the double bond and the ester group.
Butenoic acid: Another unsaturated fatty acid with different chain length and functional groups.
Uniqueness
2-Octenoic acid, 4-ethyl-, (2Z)- is unique due to its specific configuration and the presence of an ethyl group at the fourth position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90464-78-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-4-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |
InChI Key |
RTSYTZNKRVDRRT-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC(CC)/C=C\C(=O)O |
Canonical SMILES |
CCCCC(CC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


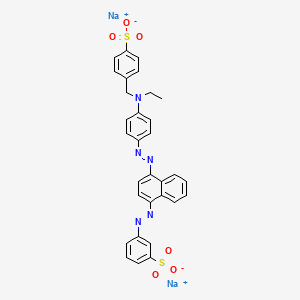
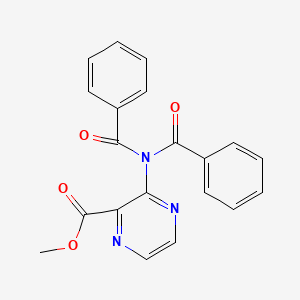


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
